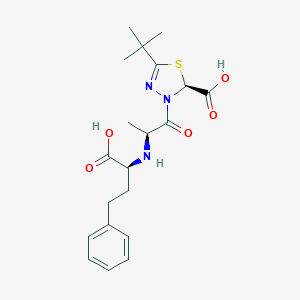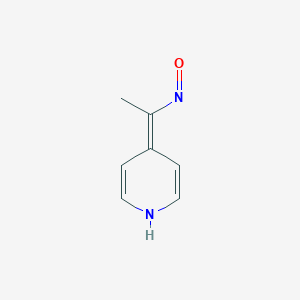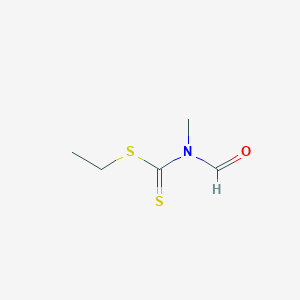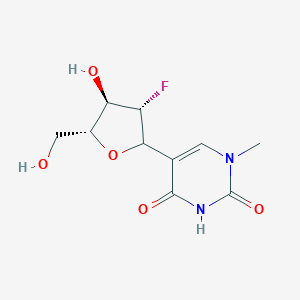
1-Methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil (also known as MFAU) is a nucleoside analogue that has been studied for its potential use in cancer treatment. It is a modified version of the nucleoside uracil, which is a building block of RNA and DNA. MFAU has been shown to have antitumor activity in preclinical studies, making it a promising candidate for further research.
Mechanism Of Action
MFAU acts by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, MFAU prevents the production of new DNA, leading to cell death. MFAU has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
MFAU has been shown to have a number of biochemical and physiological effects. In addition to inhibiting thymidylate synthase, MFAU has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. MFAU has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Advantages And Limitations For Lab Experiments
MFAU has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying DNA synthesis and cell death pathways. MFAU is also relatively stable and easy to handle in the laboratory. However, MFAU has some limitations as well. It is a toxic compound that can be hazardous to handle, and its antitumor activity has only been demonstrated in preclinical studies.
Future Directions
There are several potential future directions for research on MFAU. One area of interest is the development of new analogues with improved antitumor activity and reduced toxicity. Another area of interest is the development of combination therapies that include MFAU, either with other nucleoside analogues or with other cancer treatments such as immunotherapy. Finally, further research is needed to better understand the mechanism of action of MFAU and its potential role in cancer treatment.
Synthesis Methods
MFAU can be synthesized through a multistep process starting with the reaction of 2-deoxy-2-fluoroarabinofuranose with uracil. The resulting intermediate is then reacted with methyl iodide to produce MFAU. The synthesis of MFAU has been reported in several scientific journals.
Scientific Research Applications
MFAU has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in preclinical studies, including inhibition of tumor growth and induction of apoptosis (programmed cell death) in cancer cells. MFAU has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
properties
CAS RN |
110419-25-5 |
|---|---|
Product Name |
1-Methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil |
Molecular Formula |
C10H13FN2O5 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
5-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-13-2-4(9(16)12-10(13)17)8-6(11)7(15)5(3-14)18-8/h2,5-8,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,8?/m1/s1 |
InChI Key |
BBEYIFXNCKMITQ-MOMMNUENSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)C2[C@H]([C@@H]([C@H](O2)CO)O)F |
SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
synonyms |
1-methyl-5-(2-deoxy-2-fluoroarabinofuranosyl)uracil 5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1-methyluracil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



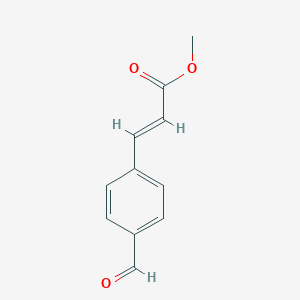
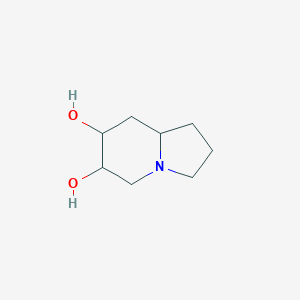



![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)


![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)

